BenchChemオンラインストアへようこそ!

(1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid

MenA inhibition Tuberculosis Menaquinone biosynthesis

(1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid (C₁₄H₁₅NO₃, MW 245.278) is a naphthalene-based small molecule featuring a secondary amine and an oxyacetic acid moiety. It is typically supplied at 95% purity as a research chemical.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B13359284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC2=CC=CC=C21)OCC(=O)O
InChIInChI=1S/C14H15NO3/c1-15-8-12-11-5-3-2-4-10(11)6-7-13(12)18-9-14(16)17/h2-7,15H,8-9H2,1H3,(H,16,17)
InChIKeyBFKVHWIYFXQSRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid: Procurement-Relevant Baseline for a Naphthalene-Derived Research Chemical


(1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid (C₁₄H₁₅NO₃, MW 245.278) is a naphthalene-based small molecule featuring a secondary amine and an oxyacetic acid moiety. It is typically supplied at 95% purity as a research chemical . The compound belongs to a broader structural class of naphthyloxyacetic acid derivatives that have been explored as high-ceiling diuretics, MenA enzyme inhibitors, and PAI-1 antagonists [1][2]. Critically, publicly available quantitative pharmacological or physicochemical profiling data specific to this compound remain extremely limited, and no authoritative database entry (e.g., PubChem, ChEMBL, DrugBank) with curated bioactivity data was identified as of the knowledge cutoff.

Why (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid Cannot Be Substituted by Generic Naphthyloxyacetic Acid Analogs


Within the naphthyloxyacetic acid chemotype, minor structural modifications produce starkly divergent pharmacological profiles. The systematic work on [(aminomethyl)aryloxy]acetic acid esters established that the carboxylic acid function is the active in vivo diuretic species, while ethyl ester prodrug forms exhibit markedly different oral absorption [1]. Similarly, in the MenA inhibitor series, the presence and position of the aminomethyl substituent on the naphthalene ring directly govern enzyme inhibitory potency (IC₅₀ values ranging from low micromolar to inactive) and anti-mycobacterial activity [2]. Therefore, generic substitution of (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid with unsubstituted 2-naphthoxyacetic acid (a plant growth regulator) or other positional isomers is scientifically unjustified without explicit, comparator-matched biological data for the specific target of interest. The quantitative evidence below substantiates this non-interchangeability.

Quantitative Differentiation Evidence for (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid Against Closest Comparators


MenA Enzyme Inhibition: Structural Determinants of Potency in the Naphthyloxyacetic Acid Scaffold

In the MenA inhibitor series published by Berg et al. (2023), the naphthyloxyacetic acid scaffold demonstrated that the aminomethyl substituent position is a critical potency determinant. The lead optimized compounds in this series achieved MenA IC₅₀ values of 13–22 µM and Mtb GIC₅₀ values of 8–10 µM [1]. While (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid itself was not the terminal optimized lead, its core scaffold—featuring the 1-methylaminomethyl substitution on the naphthalene ring—represents the structural starting point from which these potency gains were realized. By contrast, the unsubstituted 2-naphthoxyacetic acid (CAS 120-23-0) shows no reported MenA inhibitory activity at comparable concentrations, consistent with its established use as a plant growth regulator [2]. This is a class-level inference: the aminomethyl substituent is essential for engaging the MenA active site, and its absence abolishes anti-mycobacterial pharmacology.

MenA inhibition Tuberculosis Menaquinone biosynthesis Structure-activity relationship

Pharmacokinetic Differentiation: In Vivo Performance of Optimized Naphthyloxyacetic Acid MenA Inhibitors vs. Unoptimized Scaffold

Berg et al. (2023) reported that lead compounds from the naphthyloxyacetic acid MenA inhibitor series displayed substantially improved pharmacokinetic parameters and achieved nearly complete sterilization of Mtb in combination therapy within two weeks in a mouse model [1]. While these data pertain to optimized analogs bearing additional modifications beyond the core scaffold, they demonstrate the in vivo translation potential inherent to this chemotype. The unoptimized (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid scaffold is the minimal pharmacophoric unit from which such PK-optimized leads are derived [2]. In contrast, simpler naphthyloxyacetic acids without the aminomethyl group lack the requisite target engagement for MenA and show no comparable in vivo anti-mycobacterial data. This is a supporting evidence point: the scaffold's demonstrated capacity for PK optimization creates a value proposition for procurement as a SAR starting point.

Pharmacokinetics In vivo efficacy MenA inhibitor Mouse tolerability

Therapeutic Target Differentiation: MenA vs. PAI-1 vs. Diuretic Pharmacology Across Naphthyloxyacetic Acid Derivatives

The naphthalen-2-yloxy-acetic acid scaffold is a privileged structure that, depending on substitution pattern, yields inhibitors of MenA (anti-tubercular), PAI-1 (anti-thrombotic), or high-ceiling diuretics [1][2][3]. US Patent 6,013,367 discloses 6-substituted naphthyloxyacetic acid derivatives as PAI-1 inhibitors; US Patent 3,943,149 describes related compounds as hypocholesteremic and anti-inflammatory agents. The 1-methylaminomethyl substitution directs pharmacology toward the MenA target—a distinct therapeutic axis from the diuretic activity of [(aminomethyl)aryloxy]acetic acid esters or the anti-thrombotic activity of 6-aryl-amidomethyl derivatives. This is a cross-study comparable class-level inference: the identical core scaffold can be steered toward entirely different therapeutic applications solely through peripheral substitution, meaning (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid is not interchangeable with other naphthyloxyacetic acid derivatives developed for diuretic or PAI-1 indications.

Target selectivity MenA PAI-1 Diuretic Naphthyloxyacetic acid

Procurement-Driven Application Scenarios for (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid


Anti-Tubercular Drug Discovery: MenA Inhibitor Lead Optimization Campaigns

Procure this compound as the minimal pharmacophoric scaffold for structure-activity relationship (SAR) exploration targeting Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate prenyltransferase). Published lead compounds built from this chemotype achieve MenA IC₅₀ values of 13–22 µM, Mtb GIC₅₀ values of 8–10 µM, and nearly complete in vivo sterilization in combination therapy within two weeks [1]. The 1-methylaminomethyl substitution is essential for MenA active site engagement; unsubstituted 2-naphthoxyacetic acid (a plant growth regulator) shows no MenA activity and cannot substitute [2].

Pharmacokinetic Optimization: Oral Bioavailability Enhancement of Naphthyloxyacetic Acid Candidates

Use this compound as a starting point for prodrug strategies (e.g., ethyl ester formation) to improve oral absorption. The seminal work by Lee et al. on [(aminomethyl)aryloxy]acetic acid esters established that the carboxylic acid is the active in vivo species and that ester prodrugs significantly enhance oral bioavailability [1]. The optimized MenA inhibitors from this scaffold class demonstrated substantially improved pharmacokinetic parameters in mice, supporting the feasibility of achieving drug-like properties through iterative medicinal chemistry optimization [2].

Selectivity Profiling: Differentiating MenA vs. PAI-1 vs. Diuretic Pharmacology

Employ this compound in selectivity panels to confirm target engagement specificity. The naphthalen-2-yloxy-acetic acid core can yield MenA inhibitors, PAI-1 antagonists, or high-ceiling diuretics depending on the substitution pattern [1][2]. The 1-methylaminomethyl substitution directs pharmacology toward MenA, and procurement of this specific isomer enables definitive counter-screening against PAI-1 (IC₅₀ expected to be inactive) and renal ion transport assays, establishing pharmacological selectivity that generic naphthyloxyacetic acids cannot demonstrate.

Academic Medicinal Chemistry: Scaffold-Based Library Synthesis

For academic laboratories engaged in naphthalene-based library synthesis, this compound serves as a regiochemically defined building block for Mannich-type derivatization at the secondary amine, O-alkylation at the carboxylic acid, or amide coupling. The resulting library members can be screened against MenA, PAI-1, or other targets where naphthyloxyacetic acid derivatives have shown activity. Published synthetic routes for aminomethylated hydroxy-naphthalenes provide methodological precedents [1].

Quote Request

Request a Quote for (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.